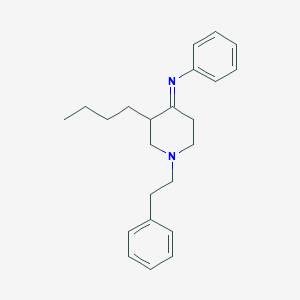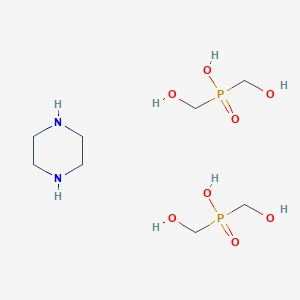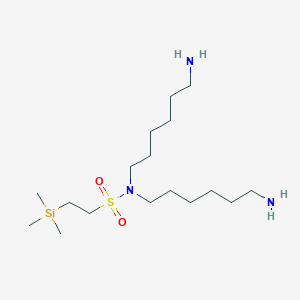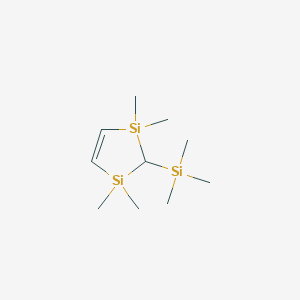![molecular formula C8H12N2O B12531704 1-[(E)-Ethenyldiazenyl]hex-5-en-1-one CAS No. 676471-06-0](/img/structure/B12531704.png)
1-[(E)-Ethenyldiazenyl]hex-5-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(E)-Ethenyldiazenyl]hex-5-en-1-one is an organic compound characterized by the presence of an ethenyldiazenyl group attached to a hex-5-en-1-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-Ethenyldiazenyl]hex-5-en-1-one typically involves the reaction of hex-5-en-1-one with diazene compounds under controlled conditions. One common method involves the use of a diazotization reaction, where an amine precursor is treated with nitrous acid to form the diazonium salt, which then reacts with hex-5-en-1-one to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-[(E)-Ethenyldiazenyl]hex-5-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the ethenyldiazenyl group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-[(E)-Ethenyldiazenyl]hex-5-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[(E)-Ethenyldiazenyl]hex-5-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The ethenyldiazenyl group can participate in various biochemical pathways, influencing cellular processes and metabolic functions. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
Hex-5-en-1-one: A structurally similar compound without the ethenyldiazenyl group.
1-Hexen-5-yne: Contains a triple bond instead of the ethenyldiazenyl group.
5-Hexen-1-ol: An alcohol derivative of hex-5-en-1-one.
Uniqueness
1-[(E)-Ethenyldiazenyl]hex-5-en-1-one is unique due to the presence of the ethenyldiazenyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This functional group allows for specific interactions and transformations that are not possible with the other similar compounds.
Propiedades
Número CAS |
676471-06-0 |
|---|---|
Fórmula molecular |
C8H12N2O |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
N-ethenyliminohex-5-enamide |
InChI |
InChI=1S/C8H12N2O/c1-3-5-6-7-8(11)10-9-4-2/h3-4H,1-2,5-7H2 |
Clave InChI |
CMYUZMDTZHFGFA-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCC(=O)N=NC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Methyldisulfanyl)methyl]-4-nitrobenzene](/img/structure/B12531633.png)


![1-(3-{[4-(2-Hydroxyphenyl)piperazin-1-yl]methyl}benzoyl)piperidin-2-one](/img/structure/B12531647.png)

![N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531654.png)


![4-[(Cyclopropylmethyl)(propyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531673.png)
![Dibenzo[b,d]thiophene-1,2,8,9-tetramine](/img/structure/B12531674.png)
![1,1'-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene)](/img/structure/B12531678.png)


![1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12531694.png)
